molecular formula C6H9F3O B6237275 [1-methyl-2-(trifluoromethyl)cyclopropyl]methanol, Mixture of diastereomers CAS No. 2357486-62-3

[1-methyl-2-(trifluoromethyl)cyclopropyl]methanol, Mixture of diastereomers

Cat. No. B6237275
CAS RN: 2357486-62-3
M. Wt: 154.1
InChI Key:
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Description

[1-Methyl-2-(trifluoromethyl)cyclopropyl]methanol, also known as Mixture of diastereomers, is a type of organic compound composed of a methyl group and a trifluoromethyl group attached to a cyclopropyl ring. It is a highly polar compound with a wide range of applications in the fields of organic synthesis, drug discovery, and biochemistry. This compound has been widely studied due to its unique properties, including its ability to form a variety of stereoisomers and its ability to bind to a variety of molecules. We will also discuss the future directions of this compound.

Mechanism of Action

The mechanism of action of [1-methyl-2-(trifluoromethyl)cyclopropyl]methanol, Mixture of diastereomers of diastereomers is complex and is not fully understood. However, it is believed that the compound interacts with a variety of molecules, including proteins, enzymes, and hormones. It is thought that the compound binds to specific molecules and alters their activity, leading to changes in cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound of diastereomers are not yet fully understood. However, it is believed that the compound may have a variety of effects on the body, including an anti-inflammatory effect, an anti-cancer effect, and a neuroprotective effect. In addition, the compound may also have a role in the regulation of cell division and differentiation.

Advantages and Limitations for Lab Experiments

[1-methyl-2-(trifluoromethyl)cyclopropyl]methanol, Mixture of diastereomers of diastereomers has several advantages and limitations for laboratory experiments. One of the main advantages of using this compound is that it can be synthesized using a variety of methods, making it relatively easy to obtain. Additionally, the compound can form a variety of stereoisomers, making it useful for studying the stereoselectivity of reactions. However, the compound can also be difficult to purify due to its high polarity, and it can be difficult to determine the exact structure of the compound due to the presence of multiple stereoisomers.

Future Directions

There are several potential future directions for [1-methyl-2-(trifluoromethyl)cyclopropyl]methanol, Mixture of diastereomers of diastereomers. One of the most promising areas of research is the development of new synthesis methods for the compound. Additionally, further research could be conducted to investigate the biochemical and physiological effects of the compound, as well as its potential applications in drug discovery and other areas of research. Finally, further research could be conducted to investigate the structure-activity relationships of the compound, as well as its potential interactions with other molecules.

Synthesis Methods

[1-methyl-2-(trifluoromethyl)cyclopropyl]methanol, Mixture of diastereomers of diastereomers can be synthesized using several different methods. One of the most common methods is the Wittig reaction, which is a type of chemical reaction that involves the addition of a phosphonium ylide to an aldehyde or ketone. This reaction produces a new carbon-carbon bond and a new stereoisomer. Another method of synthesizing this compound of diastereomers is the Mitsunobu reaction, which is a reaction that involves the addition of an organophosphine to an alcohol. This reaction produces a new carbon-oxygen bond and a new stereoisomer. Finally, this compound of diastereomers can also be synthesized using the Prins reaction, which is a reaction that involves the addition of a carbonyl compound to an alkene. This reaction produces a new carbon-carbon bond and a new stereoisomer.

Scientific Research Applications

[1-methyl-2-(trifluoromethyl)cyclopropyl]methanol, Mixture of diastereomers of diastereomers has a wide range of applications in scientific research. It has been used as a model compound to study the stereoselectivity of reactions, as well as the effects of different substituents on reaction rates. It has also been used to study the properties of chiral compounds and to investigate the mechanism of enzyme-catalyzed reactions. In addition, this compound of diastereomers has been used to synthesize a variety of biologically active compounds, including drugs, hormones, and vitamins.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [1-methyl-2-(trifluoromethyl)cyclopropyl]methanol involves the addition of a methyl group and a trifluoromethyl group to a cyclopropane ring, followed by oxidation to form the alcohol functional group.", "Starting Materials": [ "Cyclopropane", "Methylmagnesium bromide", "Bromotrifluoromethane", "Lithium aluminum hydride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Addition of methylmagnesium bromide to cyclopropane to form 1-methylcyclopropane", "Step 2: Addition of bromotrifluoromethane to 1-methylcyclopropane in the presence of lithium aluminum hydride to form 1-methyl-2-(trifluoromethyl)cyclopropane", "Step 3: Oxidation of 1-methyl-2-(trifluoromethyl)cyclopropane with sodium borohydride and hydrochloric acid to form the corresponding alcohol", "Step 4: Purification of the alcohol by extraction with diethyl ether and washing with water", "Step 5: Conversion of the alcohol to the methanol derivative by treatment with sodium hydroxide and methanol" ] }

CAS RN

2357486-62-3

Molecular Formula

C6H9F3O

Molecular Weight

154.1

Purity

95

Origin of Product

United States

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